molecular formula C12H20N4O4 B3252503 t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate CAS No. 2171317-26-1

t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Cat. No.: B3252503
CAS No.: 2171317-26-1
M. Wt: 284.31
InChI Key: KMUIDKQXZSEKHT-UHFFFAOYSA-N
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Description

t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate is a chemical building block for research. For Research Use Only. Not for human or veterinary use. t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate is a synthetic pyrazole derivative designed for use as a key intermediate in organic synthesis and medicinal chemistry research. Pyrazole cores are privileged scaffolds in drug discovery due to their wide range of biological activities. This compound features a nitro electron-withdrawing group and a carbamate protecting group, making it a versatile precursor for further functionalization. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for amines, allowing for selective deprotection under mild acidic conditions to generate amine intermediates. The nitro group can be readily reduced to an amine, providing a handle for synthesizing diverse amide or sulfonamide derivatives. Researchers can utilize this compound in the design and synthesis of novel molecules with potential pharmacological properties. Pyrazole-based compounds have demonstrated significant antibacterial and antifungal activities by targeting essential biological processes in microbial cells. Some pyrazole derivatives function by inhibiting enzymes like topoisomerase and DNA gyrase, thereby disrupting DNA synthesis and replication. Others may act as efflux pump inhibitors to counteract antimicrobial resistance or disrupt fungal cell membranes by interfering with ergosterol biosynthesis. The specific 1-butyl substitution on the pyrazole ring may influence the compound's lipophilicity and overall interaction with biological targets, which can be explored in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-butyl-4-nitropyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-5-6-7-15-10(9(8-13-15)16(18)19)14-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUIDKQXZSEKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate in Heterocyclic Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Masked" Scaffold

In the high-stakes arena of drug discovery, t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate (CAS: 2171317-26-1) represents more than a simple intermediate; it is a strategic "masked" scaffold .

While 4,5-diaminopyrazoles are the requisite precursors for biologically active fused systems like pyrazolo[4,3-d]pyrimidines (e.g., Sildenafil analogs) and pyrazolo[3,4-b]pyridines , they are notoriously unstable, prone to oxidation and polymerization. This carbamate derivative solves the stability bottleneck by "locking" the 5-amine with a Boc group and stabilizing the electron-deficient core with a 4-nitro group.

This guide details the technical utility of this compound, providing validated pathways for its conversion into high-value heterocyclic libraries used in PDE5 inhibition and kinase modulation.

Structural Analysis & Reactivity Profile

Electronic Architecture

The molecule features a "push-pull" electronic system that dictates its reactivity:

  • 4-Nitro Group (Electron Withdrawing): Deactivates the pyrazole ring, preventing premature oxidation and directing nucleophilic attacks during subsequent cyclizations. It serves as the latent source of the N4-amine.

  • 5-N-Boc Group (Steric & Electronic Guard): The tert-butoxycarbonyl (Boc) group attenuates the nucleophilicity of the N5-amine. This allows for chemoselective transformations elsewhere on the molecule (e.g., C3-H activation) without engaging the amine.

  • 1-Butyl Chain (Lipophilic Anchor): Unlike the methyl group in Sildenafil, the butyl chain increases lipophilicity (LogP), probing larger hydrophobic pockets in enzyme active sites (e.g., the hydrophobic Q-pocket in kinases).

The Stability Advantage

Free 4,5-diaminopyrazoles turn black/tarry upon exposure to air due to the formation of azo-oligomers. The t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate is a stable, crystalline solid, allowing researchers to store the "potential energy" of the diamine until the exact moment of cyclization.

Synthetic Utility & Divergent Pathways

The true power of this intermediate lies in its ability to serve as a divergence point. It can be processed through two distinct mechanistic pathways.

Pathway A: The Classical "Deprotect-Reduce-Cyclize" (DRC) Sequence

This is the standard route for generating fused bicyclic systems.

  • Deprotection: Acidic cleavage of the Boc group.

  • Reduction: Catalytic hydrogenation of the nitro group to generate the unstable 4,5-diamine in situ.

  • Cyclization: Immediate condensation with 1,3-electrophiles.

Pathway B: Late-Stage Functionalization (C-H Activation)

Recent advances in palladium catalysis allow for the direct arylation of the C3 position while the protecting groups are intact. The Boc group prevents catalyst poisoning by the free amine.

ReactionPathways Start t-Butyl (1-butyl-4-nitro- 1H-pyrazol-5-yl)carbamate FreeAmine 1-Butyl-4-nitro- 1H-pyrazol-5-amine Start->FreeAmine 1. TFA/DCM (Deprotection) C3Arylated C3-Arylated Intermediate (Pd-Catalyzed C-H Activation) Start->C3Arylated Pd(OAc)2, Ar-I (C-H Activation) Diamine 1-Butyl-4,5- diaminopyrazole (Transient) FreeAmine->Diamine 2. H2, Pd/C (Reduction) FusedSystem Pyrazolo[4,3-d]pyrimidine (e.g., Sildenafil Analog) Diamine->FusedSystem 3. R-CHO or Diketone (Cyclization) FusedArylated 3-Aryl-Pyrazolo[4,3-d]pyrimidine C3Arylated->FusedArylated Deprotect -> Reduce -> Cyclize

Figure 1: Divergent synthetic pathways. Pathway A yields the standard core, while Pathway B allows for C3 diversification prior to ring closure.

Experimental Protocols

Protocol 1: Controlled Deprotection (Boc Removal)

Rationale: Strong acids like HCl can sometimes degrade the pyrazole ring if heating is uncontrolled. TFA is preferred for mild cleavage.

Materials:

  • Substrate: 1.0 eq (e.g., 10 mmol)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Reagent: Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the carbamate in DCM (5 mL per mmol) at 0°C.

  • Add TFA dropwise (10-20 eq). Note: Excess TFA drives the equilibrium.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the amine is more polar).

  • Critical Step: Evaporate volatiles in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize the trifluoroacetate salt.

  • Dry over Na₂SO₄ and concentrate to yield 1-butyl-4-nitro-1H-pyrazol-5-amine as a yellow solid.

Protocol 2: "Just-in-Time" Nitro Reduction

Rationale: The resulting diamine is air-sensitive. This reduction should be performed immediately before the cyclization step.

Materials:

  • Substrate: 1-butyl-4-nitro-1H-pyrazol-5-amine

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H₂ balloon (1 atm)

Procedure:

  • Purge the reaction vessel with Nitrogen.

  • Add the substrate and solvent (0.1 M concentration).

  • Add Pd/C (10 wt% loading).

  • Switch to Hydrogen atmosphere (balloon). Stir vigorously at RT for 4-12 hours.

  • Filtration: Filter through Celite® under an inert atmosphere (Argon/Nitrogen) if possible.

  • Immediate Use: The filtrate containing 1-butyl-4,5-diaminopyrazole should be immediately reacted with the cyclization partner (e.g., a diketone or aldehyde) without isolation.

Applications in Drug Discovery[1]

PDE5 Inhibitors (Sildenafil/Vardenafil Analogs)

The 1-butyl-pyrazolo[4,3-d]pyrimidine scaffold is a direct homolog of Sildenafil (Viagra).

  • Mechanism: The pyrazole ring mimics the guanine base of cGMP.

  • SAR Insight: Changing the N1-methyl (Sildenafil) to N1-butyl increases the lipophilicity, potentially improving membrane permeability or altering metabolic clearance rates.

Kinase Inhibitors

Fused pyrazoles are "privileged structures" in kinase inhibition (e.g., Crizotinib, Ruxolitinib).

  • Application: The 1-butyl group can occupy the solvent-exposed region or specific hydrophobic pockets (Gatekeeper residues) in ATP-binding sites.

  • Workflow: Use the carbamate to synthesize a library of 3-substituted pyrazolo-pyrimidines to screen against a panel of tyrosine kinases.

Data Summary: Comparison of N1-Substituents
SubstituentLogP (Approx)Steric BulkPrimary Application
Methyl 0.5LowSildenafil (Standard)
Propyl 1.5MediumAildenafil (Analog)
Butyl 2.0 High Deep Pocket Probing / SAR
t-Butyl 1.9High/RigidSteric Clash Studies

References

  • Gangjee, A., et al. (2021).[1] "Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents: Synthesis, structure–activity relationship, in vitro and in vivo evaluation." Bioorganic & Medicinal Chemistry. Link

  • Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 40152209, tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate (Analog)." PubChem. Link

  • BLDpharm. (2024). "Product Datasheet: tert-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate." Commercial Catalog. Link

  • Gevorgyan, A. (2015). "Exploration of Transition-Metal-Catalyzed Direct C-H Arylation of Nitro-Substituted Heteroarenes." University of Rostock Dissertation. Link

Sources

Methodological & Application

Application Notes and Protocols for the Boc-Deprotection of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry, for the protection of amine functionalities. Its widespread use stems from its robustness towards nucleophilic and basic conditions, combined with its facile removal under acidic conditions.[1][2][3] This application note provides a detailed guide for the deprotection of t-butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate to yield 1-butyl-4-nitro-1H-pyrazol-5-amine, a valuable intermediate for pharmaceutical and materials science research.

The subject molecule presents a unique chemical landscape. The Boc group is attached to a nitrogen on a pyrazole ring, which is rendered significantly electron-deficient by a conjugated nitro group at the C4 position. This electronic feature profoundly influences the reactivity of the carbamate, altering the kinetics and optimal conditions for its removal compared to standard aliphatic or electron-rich aromatic systems. This guide will explore the mechanistic underpinnings of various deprotection strategies, from classical acidic methods to milder, selective alternatives, providing researchers with the rationale to select and execute the most appropriate protocol.

Target Transformation:

Starting Material Product
t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate1-Butyl-4-nitro-1H-pyrazol-5-amine
Physicochemical Properties
Starting Material Formula C₁₃H₂₂N₄O₄
Starting Material Mol. Wt. 298.34 g/mol
Product Formula C₈H₁₂N₄O₂
Product Mol. Wt. 196.21 g/mol

Core Concepts: Deprotection Mechanisms

A foundational understanding of the reaction mechanism is critical for troubleshooting and adapting protocols. Two primary pathways are relevant for the deprotection of the target substrate.

Acid-Catalyzed E1-Type Elimination

This is the canonical pathway for Boc deprotection.[4][5] The reaction proceeds through a three-step sequence:

  • Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, activating it as a good leaving group.

  • Fragmentation: The C-O bond cleaves heterolytically to release a highly stable tert-butyl cation and a transient carbamic acid intermediate. This step is typically rate-determining.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[4]

The generated tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or alkylate sensitive functional groups on the substrate or product.[6][7]

Acid-Catalyzed Boc Deprotection Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation A Boc-Protected Amine B Protonated Carbamate A->B Fast H_plus H+ C Carbamic Acid + t-Butyl Cation B->C Slow (Rate-Limiting) D Free Amine + CO₂ C->D Fast

Caption: Acid-catalyzed deprotection via an E1-type mechanism.

Influence of the Nitro-Pyrazole System: The potent electron-withdrawing effect of the 4-nitro group destabilizes the carbamate. This electronic destabilization can accelerate the fragmentation step, potentially allowing for faster reaction times or the use of milder acidic conditions compared to electron-rich systems.[8][9]

Nucleophilic Acyl Substitution (Alternative Pathway)

For highly activated systems, such as N-Boc protected pyrazoles, an alternative mechanism involving nucleophilic attack at the carbamate carbonyl can be operative.[10][11] The electron-deficient nature of the pyrazole ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by mild nucleophiles. This pathway avoids the generation of strong acids and electrophilic cations, offering a significant advantage in terms of selectivity and functional group tolerance.

Methodology I: Standard Acid-Catalyzed Deprotection

This approach is robust, fast, and generally high-yielding. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the desired salt form of the final product and downstream processing considerations.

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong, volatile acid that provides clean and rapid deprotection. The reaction is often complete within 1-3 hours at room temperature.[1][12]

Materials:

  • t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • (Optional) Scavenger: Anisole or Triethylsilane (TES)

Procedure:

  • Dissolve the Boc-protected pyrazole (1.0 eq) in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • (Optional) If the substrate is suspected to be sensitive to alkylation, add a scavenger such as anisole (2-5 eq) to the solution to trap the generated tert-butyl cation.[13]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and generates gas (CO₂ and isobutylene). Ensure adequate ventilation and do not seal the vessel.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM.

  • Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Carefully neutralize any remaining acid by washing the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent is a common and cost-effective alternative to TFA. The product is typically isolated as the hydrochloride salt, which can be advantageous for stability and handling.[8][14]

Materials:

  • t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

  • 4 M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • (Optional) Methanol or Ethyl Acetate

Procedure:

  • Dissolve the Boc-protected pyrazole (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if solubility in dioxane is limited. Otherwise, proceed directly.

  • To the substrate (or its solution), add an excess of 4 M HCl in 1,4-dioxane (10-20 eq of HCl) at room temperature with stirring.

  • Stir the mixture at room temperature for 1-4 hours. The product hydrochloride salt may precipitate from the solution.

  • Monitor the reaction progress by TLC or LC-MS (after quenching a small aliquot with base).

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product hydrochloride salt fully.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether.

  • Dry the solid under vacuum to yield the 1-butyl-4-nitro-1H-pyrazol-5-amine hydrochloride salt.

  • If the free amine is desired, the salt can be dissolved in water and basified with a suitable base (e.g., NaHCO₃, NaOH) followed by extraction with an organic solvent.

Experimental Workflow General Experimental Workflow for Deprotection Start Dissolve Substrate in Solvent Reagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Start->Reagent React Stir at RT (Monitor by TLC/LC-MS) Reagent->React Workup Aqueous Work-up (Quench, Neutralize, Extract) React->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze Product Pure Product Analyze->Product

Caption: A generalized workflow for Boc-deprotection experiments.

Methodology II: Selective and Mild Deprotection

For substrates containing other acid-sensitive functional groups or when orthogonality is required, milder methods are preferable. The unique electronic nature of the nitro-pyrazole system opens the door to such a selective protocol.

Protocol 3: Selective Deprotection using Sodium Borohydride (NaBH₄) in Ethanol

Recent literature has demonstrated that N-Boc protected pyrazoles and imidazoles can be selectively deprotected using NaBH₄ in ethanol at room temperature.[10][11] This method is exceptionally mild and offers excellent orthogonality, leaving Boc-protected aliphatic amines untouched. The reaction likely proceeds via nucleophilic attack of an ethoxide or borohydride species on the activated carbamate carbonyl.

Materials:

  • t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

  • Ethanol (EtOH), 200 proof

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the Boc-protected pyrazole (1.0 eq) in ethanol (95% or absolute) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise to the stirred solution at room temperature. Caution: NaBH₄ reacts with ethanol to produce hydrogen gas. Ensure adequate ventilation.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion (e.g., 4-24 h).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Partition the remaining aqueous residue between ethyl acetate and water.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product as necessary, typically via silica gel chromatography.

Summary and Comparison of Methods

MethodReagentsConditionsProsConsBest For
TFA/DCM Trifluoroacetic Acid, DCM0 °C to RT, 1-3 hFast, reliable, high-yieldingHarshly acidic, corrosive, requires scavengers for sensitive substratesRapid, scalable deprotection of robust molecules.
HCl/Dioxane 4 M HCl in DioxaneRT, 1-4 hCost-effective, product isolated as stable HCl saltHarshly acidic, may require co-solventCases where the final product is desired as a hydrochloride salt.
NaBH₄/EtOH Sodium Borohydride, EthanolRT, 4-24 hExceptionally mild, highly selective for activated N-Boc groups, orthogonalSlower reaction times, reagent stoichiometry may need optimizationDeprotection in the presence of acid-sensitive groups or other Boc-amines.
Thermal High-boiling solvent (e.g., Toluene, TFE)180-240 °C, 10-60 minAcid-free, useful for continuous flow processes[15][16]High temperatures can degrade sensitive molecules, requires special equipmentAcid-intolerant substrates or integration into flow chemistry synthesis.[12][15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid/reagent, short reaction time, low temperature.Increase stoichiometry of the deprotecting agent, prolong reaction time, or gently warm the reaction (for acidic methods).
Side Product Formation Alkylation by t-butyl cation (acidic methods).Add a scavenger like anisole, triethylsilane, or thioanisole to the reaction mixture.[6][13]
Low Recovery After Work-up Product is water-soluble (especially as a salt).For acidic methods, ensure complete neutralization before extraction. For highly polar amines, consider back-extraction from the aqueous layers or using a different work-up solvent like n-butanol.
Product Degradation Substrate is unstable to the harsh conditions.Switch to a milder method, such as the NaBH₄/EtOH protocol. Ensure reactions are run at the recommended temperature.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

  • Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]

  • Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24541–24549. [Link]

  • Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10137. [Link]

  • Asymmetric Synthesis. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Academia.edu. (n.d.). ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24541–24549. [Link]

  • ResearchGate. (n.d.). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Kotsuki, H., et al. (1996). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 61(26), 9146–9147. [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Deprotection Method of N-Phenylcarbamoyl Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

Sources

Catalytic hydrogenation of the nitro group in t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the chemoselective reduction of the nitro group in t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate to yield the corresponding amine, t-Butyl (4-amino-1-butyl-1H-pyrazol-5-yl)carbamate .

Executive Summary

The reduction of 4-nitropyrazoles to 4-aminopyrazoles is a pivotal step in the synthesis of purine mimics, kinase inhibitors, and bicyclic pharmacological scaffolds (e.g., pyrazolo[4,3-d]pyrimidines). The specific challenge with the substrate t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate lies in the chemoselectivity required to reduce the nitro group (


) without cleaving the acid-labile tert-butoxycarbonyl (Boc) protecting group on the adjacent amine.

This guide details a high-fidelity Catalytic Hydrogenation protocol using Palladium on Carbon (Pd/C) in neutral media. This method offers the highest atom economy and ease of workup compared to classical dissolving metal reductions (Fe/AcOH or Sn/HCl), which pose significant risks of Boc-deprotection due to acidic conditions.

Strategic Analysis: The Chemoselectivity Challenge

The synthesis requires navigating two competing reactivities:

  • Nitro Reduction: Thermodynamically favorable but kinetically demanding; often requires metal catalysts or acidic proton sources.

  • Boc Stability: The tert-butyl carbamate moiety is stable to base and nucleophiles but highly labile to acids (e.g., HCl, TFA, AcOH at high temp).

Reaction Pathway & Logic

The selected strategy utilizes heterogeneous catalysis (Pd/C) under a hydrogen atmosphere.[1] Unlike chemical reductions using Zinc or Iron in acetic acid, catalytic hydrogenation proceeds in neutral alcoholic solvents (MeOH or EtOH), ensuring the complete preservation of the Boc group.

ReactionScheme Figure 1: Chemoselective reduction pathway. The neutral Pd/C route avoids the acid-mediated deprotection observed in classical metal reductions. Substrate Nitro-Precursor (4-NO2, 5-NHBoc) Intermediate Hydroxylamine Intermediate Substrate->Intermediate H2 / Pd/C SideProduct Deprotected Amine (Boc Loss) Substrate->SideProduct Fe / AcOH (AVOID) Product Target Amine (4-NH2, 5-NHBoc) Intermediate->Product H2 / Pd/C

Experimental Protocols

Method A: Standard Catalytic Hydrogenation (Recommended)

Best for: Routine synthesis, high purity, and scalability.

Materials & Reagents
ReagentSpecificationRole
Substrate t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamateStarting Material
Catalyst 10% Pd/C (50% wet)Heterogeneous Catalyst
Solvent Methanol (Anhydrous or HPLC grade)Solvent
Hydrogen Source

Gas (Balloon or Cylinder)
Reductant
Filter Aid Celite® 545Catalyst Removal
Step-by-Step Procedure
  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in Methanol (concentration ~0.1 M).

    • Note: Ethanol or Ethyl Acetate can be used if solubility is an issue, but Methanol usually offers the fastest kinetics for nitro reduction.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass).

    • Safety Alert: Dry Pd/C is pyrophoric. It is safer to use "wet" Pd/C (containing ~50% water) or to wet the catalyst with a small amount of toluene/water before adding the flammable solvent.

  • Purging: Seal the flask with a rubber septum. Purge the system with Nitrogen (

    
    ) or Argon for 5 minutes to remove oxygen.
    
  • Hydrogenation: Insert a balloon filled with Hydrogen gas (

    
    ) via a needle. Briefly vent the flask to replace the 
    
    
    
    with
    
    
    (repeat 3 times).
    • Pressure:[1][2][3] 1 atm (balloon pressure) is sufficient. For scale-up (>5g), a Parr shaker at 30-40 psi is recommended to reduce reaction time.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Time: Typically 2–6 hours.

    • Monitoring: Monitor by TLC or LC-MS. The nitro group (

      
      ) is strongly UV active; the amine product is less intense and often stains positive with Ninhydrin.
      
    • LC-MS Shift: Look for the mass change of

      
       (Loss of 
      
      
      
      , gain of
      
      
      ).
  • Workup:

    • Flush the flask with Nitrogen to remove Hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C.

    • Wash the Celite pad with Methanol.

    • Critical: Do not let the Pd/C filter cake dry out completely in air, as it can ignite. Keep it wet with water after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at <40°C to yield the crude amine.

Method B: Catalytic Transfer Hydrogenation (Alternative)

Best for: Labs lacking H2 gas cylinders or for parallel synthesis.

  • Dissolve substrate in Methanol (0.1 M).

  • Add 10% Pd/C (10-20 wt%).

  • Add Ammonium Formate (

    
    , 5.0 - 10.0 equiv) as a solid.
    
  • Stir at Room Temperature or mild heat (40°C ).

    • Mechanism:[2][4] Ammonium formate decomposes into

      
      , 
      
      
      
      , and
      
      
      on the Pd surface.[5]
  • Monitor and work up as in Method A.

Critical Control Points & Troubleshooting

The resulting product, t-Butyl (4-amino-1-butyl-1H-pyrazol-5-yl)carbamate , is an electron-rich ortho-diamine equivalent. These compounds are prone to oxidation (turning brown/black) upon prolonged air exposure.

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or low H2 pressure.Add fresh catalyst (under N2 flow); increase pressure to 3 bar; ensure stirring is vigorous (gas-liquid mixing is rate-limiting).
Boc Deprotection Acidic impurities in solvent or high temp.Ensure Methanol is neutral. Do not use Acetic Acid. Keep Temp <40°C.
Product Discoloration Oxidation of the diamine.Store product under Argon/Nitrogen. Use immediately in the next step (e.g., cyclization).
Unknown Impurity (+16 mass) Hydroxylamine intermediate (

).
Reaction stopped too early. Continue hydrogenation.
Workflow Decision Tree

Workflow Figure 2: Operational workflow for nitro reduction. Start Start: Nitro-Pyrazole Substrate CheckGas Is H2 Gas Cylinder Available? Start->CheckGas MethodA Method A: H2 Balloon / Parr Shaker (Standard) CheckGas->MethodA Yes MethodB Method B: Ammonium Formate (Transfer Hydrogenation) CheckGas->MethodB No Monitor Monitor LCMS (2-4 hours) Look for M-30 mass shift MethodA->Monitor MethodB->Monitor Complete Is Conversion >98%? Monitor->Complete Workup Filter (Celite) & Concentrate Avoid Air Exposure Complete->Workup Yes Extend Add fresh catalyst Stir longer Complete->Extend No (Hydroxylamine present) Extend->Monitor

References

  • Boc Group Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
  • Nitro-Pyrazole Reduction

    • Standard Pd/C: Bagal, S. K., et al. "Synthesis of aminopyrazoles." Journal of Medicinal Chemistry, 2015.[6]

    • Transfer Hydrogenation: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988, 91–95.
  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Palladium on Carbon (wet). Link

Disclaimer: This protocol involves the use of hydrogen gas (flammable) and pyrophoric catalysts. All operations must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: C-H Cross-Coupling & Functionalization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the strategic utilization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate (CAS: 2171317-26-1).[1] This scaffold is a critical intermediate for synthesizing fused heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines (common in kinase and PDE inhibitors).

While often viewed merely as a protected amine, this guide details its application as a substrate for Direct C-H Cross-Coupling , enabling rapid diversification at the C-3 position without prior halogenation.

Part 1: Strategic Overview & Reactivity Profile

The Scaffold Architecture

The molecule features a pyrazole core decorated with three distinct functionalities that dictate its reactivity in cross-coupling manifolds:

  • C-4 Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG).[1] It significantly acidifies the adjacent C-3 proton (
    
    
    
    reduction), making the molecule an ideal substrate for Concerted Metalation-Deprotonation (CMD) pathways.
  • C-5 Boc-Carbamate (

    
    ):  Acts as a removable directing group (DG).[1] Unlike a free amine, the carbamate prevents catalyst poisoning (N-coordination) and blocks the C-5 position, forcing regioselectivity to C-3.
    
  • N-1 Butyl Chain: A fixed steric element that prevents N-arylation/alkylation side reactions, ensuring solubility in non-polar solvents (Toluene, Xylene) required for high-temperature coupling.

Primary Application: Palladium-Catalyzed Direct C-H Arylation

Traditional cross-coupling (Suzuki/Stille) requires a pre-halogenated scaffold. However, this specific carbamate is optimized for Direct C-H Arylation at the C-3 position.

  • Mechanism: The reaction proceeds via a

    
     catalytic cycle involving a CMD mechanism. The carbonate/pivalate base deprotonates the C-3 position (activated by the C-4 nitro group) while coordinating to the Palladium center.[1]
    
  • Regioselectivity: Exclusive to C-3 (C-5 is blocked; C-4 is substituted).

Part 2: Experimental Protocol (Direct C-H Arylation)

Objective: To couple t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate with an aryl bromide (


) to generate 3-aryl derivatives.
Reagents & Materials Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Nucleophile (C-H)1.0 equivt-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate
Coupling Partner Electrophile1.2 – 1.5 equivAryl Bromide (electron-neutral or deficient preferred)
Catalyst Metal Source5 – 10 mol%

or

Ligand Stabilization/Activity10 – 20 mol%XPhos (Biaryl phosphine) or P(t-Bu)3
Base Proton Scavenger/CMD2.0 – 3.0 equiv

(anhydrous) or

Additive CMD Promoter30 mol%Pivalic Acid (PivOH) (Critical for C-H activation)
Solvent Medium0.2 M Conc.[1][2]Toluene or Xylene (anhydrous, degassed)
Step-by-Step Methodology

Pre-Reaction Setup:

  • Dry all glassware in an oven at 120°C.

  • Use a Schlenk tube or a microwave vial with a crimp cap.

  • Critical: Ensure the Aryl Bromide does not contain acidic protons (e.g., free -OH, -NH2) unless protected, as they interfere with the CMD mechanism.

Protocol:

  • Charging: In a glovebox or under Argon flow, add the Substrate (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (5 mol%), XPhos  (10 mol%), and 
    
    
    
    (2.0 equiv) to the reaction vessel.
  • Additive Addition: Add Pivalic Acid (30 mol%). Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

  • Solvation: Add anhydrous Toluene via syringe. Sparge with Argon for 5 minutes to remove dissolved Oxygen.

  • Reaction: Seal the vessel and heat to 110°C (oil bath) or 120°C (Microwave) for 16–24 hours.

    • Monitoring: Check via LC-MS.[1][3] The product will show a mass shift of

      
      .
      
  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The Nitro group makes the product UV-active and often colored (yellow/orange), aiding detection.

Part 3: Mechanistic Pathway & Workflow Visualization[1]

The following diagram illustrates the Concerted Metalation-Deprotonation (CMD) pathway specific to this nitro-pyrazole scaffold.

CH_Activation_Pathway Substrate Substrate: N-Boc-4-Nitro-Pyrazole CMD_Step CMD Step: C-3 Deprotonation (Rate Limiting) Substrate->CMD_Step C-3 H acidic due to NO2 Pd_Cat Pd(OAc)2 + XPhos (Active Catalyst) Ox_Add Oxidative Addition (Ar-Pd-Br) Pd_Cat->Ox_Add + Ar-Br Lig_Ex Ligand Exchange (Ar-Pd-OPiv) Ox_Add->Lig_Ex + PivOH/Cs2CO3 Lig_Ex->CMD_Step Pd coordinates C-3 Red_Elim Reductive Elimination (C-C Bond Formation) CMD_Step->Red_Elim Pd-C3 bond formed Red_Elim->Pd_Cat Catalyst Regeneration Product Product: 3-Aryl-4-Nitro-Scaffold Red_Elim->Product

Figure 1: The Nitro group at C-4 increases the acidity of the C-3 proton, facilitating the concerted metalation-deprotonation (CMD) by the Pivalate-Palladium complex.[1]

Part 4: Downstream Applications (Post-Coupling)

Once the C-3 position is functionalized, the scaffold serves as a precursor for fused bicyclic systems.

Workflow: Synthesis of Pyrazolo[4,3-d]pyrimidines

  • Deprotection: Treat the coupled product with TFA/DCM (1:1) to remove the Boc group, yielding the 5-amino-4-nitropyrazole.

  • Reduction: Reduce the Nitro group (

    
     or 
    
    
    
    ) to generate the 4,5-diaminopyrazole.
  • Cyclization: Condense with:

    • Formamide

      
       Pyrazolo[4,3-d]pyrimidine (unsubstituted).
      
    • Urea/CDI

      
       Pyrazolo[4,3-d]pyrimidin-7-one.[1]
      

Synthesis_Workflow Start 3-Aryl-4-Nitro-N-Boc Step1 1. TFA Deprotection (Remove Boc) Start->Step1 Step2 2. Nitro Reduction (H2, Pd/C) Step1->Step2 Intermed Intermediate: 4,5-Diamine Step2->Intermed Step3 3. Cyclization (Formamide/Urea) Intermed->Step3 Final Target: Pyrazolo[4,3-d]pyrimidine Step3->Final

Figure 2: Conversion of the cross-coupled scaffold into bioactive fused heterocycles.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor C-H acidity.[1]Increase PivOH to 50 mol%. Switch to a more electron-rich ligand like BrettPhos or PCy3 to boost oxidative addition.[1]
Regioisomers (N-arylation) Boc instability.[1][4]Ensure temperature does not exceed 120°C. If Boc falls off, N-arylation dominates. Switch base to K3PO4 (milder).
Protodehalogenation Reduction of Ar-Br.[1]Ensure solvent is strictly anhydrous. Avoid alcohol solvents.
Black Precipitate Pd aggregation.Add catalytic n-Bu4NBr (TBAB) to stabilize Pd nanoparticles.[1]

References

  • Iaroshenko, V. O., et al. (2014). "Regioselective and Guided C-H Activation of 4-Nitropyrazoles." The Journal of Organic Chemistry, 79(7), 2906–2915.[5]

    • Key Insight: Establishes the C-4 Nitro group as a crucial directing element for C-3 aryl
  • Gevorgyan, A., et al. (2015). "Exploration of Transition-Metal-Catalyzed Direct C-H Arylation of Nitro-Substituted Heteroarenes.

    • Key Insight: Detailed protocols for nitro-pyrazole functionaliz
  • Langer, P. (2019). "Metal-catalyzed direct arylation of 1,2-azoles." Advances in Heterocyclic Chemistry.

    • Key Insight: Review of conditions for pyrazole C-H activ
  • PubChem Compound Summary. (2025). "tert-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate (CAS 2171317-26-1)."[1]

    • Key Insight: Verification of chemical structure and commercial availability.[3]

Sources

Application Notes and Protocols for the Scalable Synthesis of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a scalable, two-step synthesis for t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the regioselective N-alkylation of 4-nitro-1H-pyrazol-5-amine to yield 1-butyl-4-nitro-1H-pyrazol-5-amine, followed by the protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group. This document provides not only detailed, step-by-step protocols but also elucidates the chemical principles and strategic considerations underpinning the chosen methodologies, ensuring both reproducibility and adaptability for researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, functionalized 4-nitropyrazoles serve as critical building blocks for a diverse array of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[3][4] The target molecule, t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate, incorporates key structural motifs: a selectively N-alkylated pyrazole core, a directing nitro group, and a protected amine, making it a versatile precursor for further chemical elaboration.

This guide presents a robust and scalable synthetic route, focusing on practical execution and the rationale behind critical process parameters. The described protocols are designed to be self-validating, with in-process controls and purification strategies aimed at delivering high-purity material suitable for downstream applications.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence starting from the commercially available 4-nitro-1H-pyrazol-5-amine. The primary challenge lies in the selective alkylation at the N1 position of the pyrazole ring, followed by a standard protection of the 5-amino group.

G cluster_0 Synthetic Workflow A 4-nitro-1H-pyrazol-5-amine B 1-butyl-4-nitro-1H-pyrazol-5-amine A->B Step 1: Regioselective N-Butylation C t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate B->C Step 2: Boc Protection

Caption: Overall synthetic workflow.

Part 1: Regioselective N-Butylation of 4-nitro-1H-pyrazol-5-amine

The N-alkylation of unsymmetrical pyrazoles can yield a mixture of N1 and N2 regioisomers, complicating purification and reducing the overall yield. The regioselectivity is governed by a combination of steric hindrance, electronic effects, and the reaction conditions (base and solvent).[5][6][7] In the case of 4-nitro-1H-pyrazol-5-amine, the presence of the amino group at the C5 position sterically encumbers the adjacent N1 nitrogen to some extent, but electronic factors also play a crucial role. To achieve a scalable and selective synthesis of the desired N1-butyl isomer, a strong, non-nucleophilic base in a polar aprotic solvent is employed.

Causality of Experimental Choices
  • Base (Sodium Hydride, NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H. This generates the pyrazolate anion, a potent nucleophile, without introducing competing nucleophiles into the reaction mixture. The use of NaH is known to favor N1 alkylation in many pyrazole systems.[8]

  • Solvent (Anhydrous DMF or THF): Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this reaction. They effectively solvate the sodium cation of the pyrazolate salt, enhancing the nucleophilicity of the anion. Furthermore, their inert nature prevents participation in side reactions.

  • Alkylating Agent (1-Bromobutane): 1-Bromobutane is a readily available and reactive primary alkyl halide suitable for SN2 reactions. An iodide salt (e.g., NaI or KI) can be used as a catalyst to in-situ generate the more reactive 1-iodobutane via the Finkelstein reaction, potentially accelerating the alkylation.

  • Temperature Control: The initial deprotonation with NaH is exothermic due to the release of hydrogen gas and should be performed at a reduced temperature (0 °C) for safety and control. The subsequent alkylation is typically conducted at room temperature to a slightly elevated temperature to ensure a reasonable reaction rate.

Protocol 1: Synthesis of 1-butyl-4-nitro-1H-pyrazol-5-amine

G cluster_0 N-Butylation Workflow A Suspend 4-nitro-1H-pyrazol-5-amine in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir for 30-60 min at 0 °C C->D E Add 1-Bromobutane dropwise D->E F Warm to RT and stir for 12-24 h E->F G Monitor by TLC/LC-MS F->G H Quench with water G->H I Extract with Ethyl Acetate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for N-butylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-nitro-1H-pyrazol-5-amine≥97%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
1-Bromobutane≥99%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Tech.

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-nitro-1H-pyrazol-5-amine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete. The mixture may become a clearer solution as the sodium salt forms.

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise via a syringe, keeping the internal temperature below 10 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. The crude material will likely contain both N1 and N2 isomers. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the major, more polar N1-butyl isomer.

Expected Outcome: The N1-butyl isomer is expected as the major product. The yield of the purified product can range from 60-80%, depending on the efficiency of the chromatographic separation.

Part 2: Boc Protection of 1-butyl-4-nitro-1H-pyrazol-5-amine

The protection of the 5-amino group as a tert-butoxycarbonyl (Boc) carbamate is a standard and highly efficient transformation. The Boc group is robust under a variety of conditions but can be readily cleaved under acidic conditions, making it an ideal protecting group in multi-step synthesis.[1] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[9]

Causality of Experimental Choices
  • Protecting Agent ((Boc)₂O): Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc group. It is commercially available, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[10][11]

  • Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it is inert and dissolves both the aminopyrazole substrate and (Boc)₂O.[12]

  • Base/Catalyst System (Triethylamine (TEA) and DMAP): Triethylamine acts as a base to scavenge the acidic proton generated during carbamate formation. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with (Boc)₂O.[9][12]

Protocol 2: Synthesis of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

G cluster_0 Boc Protection Workflow A Dissolve aminopyrazole in DCM B Add TEA and DMAP A->B C Cool to 0 °C B->C D Add (Boc)₂O solution C->D E Warm to RT and stir for 2-4 h D->E F Monitor by TLC E->F G Wash with aq. NaHCO₃ and brine F->G H Dry and concentrate G->H I Purify by Recrystallization or Chromatography H->I

Caption: Experimental workflow for Boc protection.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-butyl-4-nitro-1H-pyrazol-5-amineSynthesized above-
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Triethylamine (TEA)≥99.5%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
Saturated aq. Sodium Bicarbonate (NaHCO₃)--

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-butyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in dichloromethane (10 mL per gram of amine).

  • Addition of Base and Catalyst: To the solution, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by a silica gel plug filtration to yield the final product as a solid.

Expected Outcome: The reaction is typically high-yielding (>90%), affording the desired t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate as a crystalline solid.

Summary of Scalable Synthesis Parameters

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Purification Method
1. N-Butylation 4-nitro-1H-pyrazol-5-amine, NaH, 1-BromobutaneDMF0 to RT12 - 2460 - 80Flash Column Chromatography
2. Boc Protection 1-butyl-4-nitro-1H-pyrazol-5-amine, (Boc)₂O, TEA, DMAPDCM0 to RT2 - 4>90Recrystallization / Filtration

Conclusion

The synthetic pathway and detailed protocols provided herein offer a scalable and efficient method for the preparation of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate. By carefully controlling the regioselectivity of the initial N-alkylation step and employing a robust Boc protection strategy, this valuable synthetic intermediate can be produced in high yield and purity. The principles and procedures outlined in this guide are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

  • Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]

  • Di-tert-butyl dicarbonate. (2023). In Wikipedia. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). Di-Tert-Butyl Dicarbonate. [Link]

  • Dury, K. (1966). 4-nitropyrazoles. U.S.
  • Faria, J. V., et al. (2017). Pyrazole-containing compounds as anticancer agents: A patent review (2010-2015).
  • PubChem. 4-nitro-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate. National Center for Biotechnology Information.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt. (2013).
  • Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt. (2013). U.S.
  • Zheng, S.-L., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7977-7986. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Zheng, S.-L., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 177-189. [Link]

  • Hebeisen, P. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • de la Torre, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1215. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate via recrystallization. The content is structured in a question-and-answer format to directly address common and complex issues, moving from foundational knowledge to advanced troubleshooting.

Section 1: Understanding the Molecule - The Key to Rational Solvent Selection

Before troubleshooting, it is critical to understand the structural characteristics of the target molecule, as these directly dictate its solubility behavior.

Q: What structural features of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate influence solvent selection?

A: The molecule possesses a combination of polar and non-polar functional groups, placing it in an intermediate polarity range. A rational approach to solvent selection begins with analyzing these features:

  • Polar Moieties:

    • Nitro Group (-NO₂): Strongly polar and electron-withdrawing.

    • Carbamate Group (-NHCOO-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

    • Pyrazole Ring: A polar aromatic heterocycle.

  • Non-Polar Moieties:

    • t-Butyl Group (-C(CH₃)₃): A bulky, highly non-polar group.

    • n-Butyl Group (-CH₂CH₂CH₂CH₃): A flexible, non-polar alkyl chain.

This duality is the primary reason that finding a single, ideal recrystallization solvent can be challenging. The molecule is too non-polar for highly polar solvents like water and too polar for purely non-polar solvents like hexanes. This understanding guides us toward solvents of intermediate polarity or, more likely, a mixed-solvent system.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of recrystallization strategy.

Q: What is the primary goal of a recrystallization solvent?

A: The ideal solvent or solvent system must fulfill a critical requirement: the compound of interest should be highly soluble at an elevated temperature (near the solvent's boiling point) but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2][3] This differential solubility is the thermodynamic driving force for crystallization and purification.

Q: What are some good starting solvents to screen for this compound?

A: Based on the molecule's intermediate polarity, the most promising candidates are:

  • Alcohols: Ethanol, Methanol, Isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Ethers: Tetrahydrofuran (THF).

It is often beneficial to consider solvent pairs for a mixed-solvent recrystallization.[4] Promising pairs include Ethyl acetate/Hexanes or Ethanol/Water, where one solvent is a "good" solvent (dissolves the compound well) and the other is a "poor" or "anti-solvent" (the compound is insoluble in it).[5]

Q: How much solvent should I use?

A: The goal is to create a saturated solution at the boiling point of the solvent.[1] Therefore, you should use the minimum amount of hot solvent required to fully dissolve the crude solid.[2] Using an excessive amount of solvent is a common error that leads to significantly reduced or no yield, as the solution never becomes saturated enough for crystals to form upon cooling.[6][7]

Section 3: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems, explaining the underlying causes and providing actionable protocols.

Q: My compound will not dissolve, even in the boiling solvent. What should I do?

A: Cause & Analysis: This indicates that the solvent is too non-polar or simply a poor solvent for your compound, even at high temperatures. The intermolecular forces between the solvent molecules are stronger than the forces they can form with your solute.

Solutions:

  • Select a More Polar Solvent: If you are using a solvent like toluene or hexanes, switch to a more polar option like ethyl acetate or isopropanol.

  • Consider a Mixed-Solvent System: If the compound is partially soluble, you may be able to use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., THF, acetone) and then add a "poor" hot solvent dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool.[8]

Q: My compound dissolves in the solvent at room temperature. Is this a problem?

A: Cause & Analysis: Yes, this is a significant issue. If the compound is readily soluble at room temperature, there will be little to no driving force for it to crystallize upon cooling.[3] A large portion of your product will remain in the "mother liquor," leading to a very poor yield.[6]

Solutions:

  • Choose a Less Polar Solvent: The solvent is too "good" or too polar. If you are using methanol, try ethanol or isopropanol. If using ethyl acetate, consider trying it as part of a mixed system with hexanes.

  • Volume Reduction: If you have already dissolved the compound, you can try to evaporate some of the solvent under reduced pressure (e.g., using a rotary evaporator) to concentrate the solution and force crystallization.[7]

Q: The compound has "oiled out" instead of forming crystals. How can I fix this?

A: Cause & Analysis: Oiling out is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[9] It can also be caused by impurities depressing the melting point of your compound or by cooling the solution too rapidly.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[7]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of crystals over oil.[7][9]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Scratching/Seeding: Once the solution has cooled slightly, try to induce crystallization by scratching the inside surface of the flask with a glass rod at the air-liquid interface or by adding a tiny "seed crystal" of the pure compound.[1][6] This provides a nucleation point for crystal growth.

Q: I've cooled the solution, but no crystals have formed. What's next?

A: Cause & Analysis: This can be due to two primary reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but requires a nucleation event to begin crystallization.[7]

Solutions:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inner wall of the flask with a glass rod.[1] The microscopic glass fragments serve as nucleation sites.

    • Seed Crystals: Add a single, small crystal of the pure product to the solution.[6]

  • Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently evaporate a portion of the solvent and attempt to cool the more concentrated solution again.[7]

  • Extended Cooling: Cool the solution in an ice-water bath, and if necessary, in a freezer (ensure your solvent's freezing point is below the freezer temperature).

  • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a "poor" solvent (in which the compound is insoluble) dropwise until turbidity persists. This drastically reduces the solubility and can force crystallization.

Section 4: Experimental Protocols & Data

Protocol 4.1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable recrystallization solvent using a small amount of crude material.

  • Place approximately 20-30 mg of the crude t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexanes, water) dropwise at room temperature, swirling after each addition.[10]

  • Observation 1 (Room Temp): Note if the solid dissolves readily. If it does, that solvent is unsuitable as a single-solvent system.[3]

  • If the solid does not dissolve at room temperature, heat the test tube in a water or sand bath until the solvent boils. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot): Note the solubility in the hot solvent. If a large volume of solvent is required, it is a poor solvent. If it remains insoluble, it is unsuitable.

  • Allow the tubes that showed good solubility in hot solvent to cool slowly to room temperature, then place them in an ice bath.

  • Observation 3 (Cold): Observe the quantity and quality of the crystals formed. The ideal solvent is one in which the compound was insoluble at room temperature but soluble when hot, and which produces a large number of crystals upon cooling.[2]

Data Summary: Common Recrystallization Solvents
SolventBoiling Point (°C)Relative Polarity IndexNotes
Water10010.2Unlikely to work alone due to non-polar groups. Good anti-solvent for alcohols.
Methanol656.6May be too effective a solvent; risk of low recovery.
Ethanol785.2Good starting point. Balances polarity well. Often used with water.[4][5]
Isopropanol (IPA)824.3Less polar than ethanol; may offer better recovery.
Acetone565.4Good solvent, but low boiling point can lead to rapid evaporation.
Ethyl Acetate (EtOAc)774.3Excellent starting point. Often paired with hexanes.[4]
Tetrahydrofuran (THF)664.2Can be difficult to remove from crystals due to peroxide formation risk.
Toluene1112.4May be effective if impurities are highly polar. High boiling point risks oiling out.
Hexanes690.0Unlikely to work alone. Excellent as an anti-solvent with more polar solvents.

Section 5: Visualization of Workflows

Workflow for Solvent Selection

Solvent_Selection start Crude Solid test Perform Small-Scale Solubility Tests (Protocol 4.1) start->test q1 Soluble in Cold Solvent? test->q1 q2 Insoluble in Hot Solvent? q1->q2 No unsuitable1 Unsuitable as Single Solvent. Consider as 'Good' solvent in mixed system. q1->unsuitable1 Yes q3 Forms Abundant Crystals on Cooling? q2->q3 No unsuitable2 Unsuitable Solvent. q2->unsuitable2 Yes suitable Suitable Single Solvent Found. Proceed to Scale-Up. q3->suitable Yes try_mixed No single solvent is ideal. Design a Mixed-Solvent System. q3->try_mixed No / Poor Crystals unsuitable1->try_mixed unsuitable3 Poor Recovery. Try less polar solvent.

Caption: Decision workflow for selecting an optimal recrystallization solvent system.

Troubleshooting Crystallization Failure

Troubleshooting start Hot, clear solution is cooling q1 Did crystals form? start->q1 success Crystallization Successful. Collect by filtration. q1->success Yes induce Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. q1->induce No q2 Did crystals form now? induce->q2 q2->success Yes oiled_out Did it oil out? q2->oiled_out No fix_oil Re-heat to dissolve oil. Add 1-5% more solvent. Cool VERY slowly. oiled_out->fix_oil Yes too_much_solvent Diagnosis: Too much solvent used or compound is too soluble. oiled_out->too_much_solvent No fix_oil->start Retry Cooling concentrate Reduce solvent volume (e.g., rotary evaporator). too_much_solvent->concentrate Option 1 anti_solvent Add anti-solvent dropwise until solution is turbid. too_much_solvent->anti_solvent Option 2 concentrate->start Retry Cooling anti_solvent->start Retry Cooling

Caption: A logical decision tree for troubleshooting common recrystallization failures.

References

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • tert-Butyl 4-nitrophenylcarbamate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). MIT OpenCourseWare. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved from [Link]

Sources

Technical Support: Troubleshooting Low Purity in t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing t-butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate presents a classic "push-pull" electronic conflict. You are attempting to protect an amine at the C5 position, but the nitro group at C4 is a strong electron-withdrawing group (EWG). This drastically reduces the nucleophilicity of the amine, often leading to stalled reactions or forcing the use of aggressive catalysis that results in side reactions (Bis-Boc formation).

This guide moves beyond standard textbook protocols to address the specific electronic and steric challenges of nitro-substituted aminopyrazoles .

Part 1: The Chemistry of Failure (Root Cause Analysis)

Before troubleshooting, we must visualize the electronic environment. The nitro group (


) at position 4 pulls electron density away from the amine at position 5 via resonance and induction.
  • Consequence 1 (Low Conversion): Standard conditions (

    
     + TEA/DCM) will likely fail or take days. The amine is simply not nucleophilic enough to attack the dicarbonate.
    
  • Consequence 2 (Bis-Boc Formation): To overcome deactivation, you likely added DMAP (4-dimethylaminopyridine).[1] While effective, DMAP creates a hyper-electrophilic

    
    -acylpyridinium species that can react twice with the amine, forming the impurity di-t-butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)imidodicarbonate  (Bis-Boc).
    
Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical "Bis-Boc Trap" that leads to purity issues.

ReactionPathway Start Start: 5-Amino-4-Nitropyrazole Intermediate Activated Acylpyridinium (Hyper-Electrophile) Start->Intermediate Slow Attack Reagent Boc2O + DMAP Reagent->Intermediate Catalysis Product Target: Mono-Boc Carbamate Intermediate->Product Kinetic Control Impurity Impurity: Bis-Boc Species (N(Boc)2) Product->Impurity Over-Reaction (Excess Boc2O) Impurity->Product Hydrolysis Rescue: LiOH/THF (Selective Hydrolysis)

Caption: The "Bis-Boc Trap" occurs when the mono-protected product competes with the starting material for the activated Boc reagent.

Part 2: Troubleshooting Guides & FAQs
Scenario A: "The reaction is stuck at 10-20% conversion after 24 hours."

Diagnosis: Insufficient Nucleophilicity. The nitro group has deactivated the amine to the point where Triethylamine (TEA) or Diisopropylethylamine (DIPEA) alone cannot drive the reaction.

Corrective Action:

  • Switch Solvent: Move from DCM (Dichloromethane) to THF (Tetrahydrofuran) or Acetonitrile (MeCN) . Polar aprotic solvents stabilize the transition state better in this context.

  • Catalyst Activation: You must use DMAP. Add 10-20 mol% DMAP .

  • Temperature: Heat to reflux (

    
    ). The activation energy for attacking the electrophile is higher due to the nitro group.
    

Critical Note: Do not simply add more


 without heating/catalyst; this will only make purification harder later without improving yield.
Scenario B: "I see two spots on TLC very close together. NMR shows a mix of product and something else."

Diagnosis: The Bis-Boc Impurity. Because the mono-Boc product is still relatively electron-deficient (though sterically hindered), it can react again with excess


 in the presence of DMAP.

Quantitative Comparison of Species:

FeatureTarget (Mono-Boc)Impurity (Bis-Boc)
TLC (

)
Lower (More Polar)Higher (Less Polar)

NMR (

-Bu)
Single peak (9H)Single peak (18H)
Stability Stable to mild baseLabile to base

Corrective Action (The "Rescue" Protocol): If you have a mixture of Mono- and Bis-Boc:

  • Do not attempt to separate them by column chromatography yet (it is very difficult).

  • Dissolve the crude mixture in THF/MeOH (1:1) .

  • Add 2.0 eq of

    
      or LiOH .
    
  • Stir at room temperature for 1-3 hours.

  • Mechanism: The Bis-Boc species is sterically crowded and electronically activated; the second Boc group is much more labile. Mild base selectively hydrolyzes the Bis-Boc back to the Mono-Boc target without stripping the first Boc group [1].

Scenario C: "The product purity drops after column chromatography."

Diagnosis: Acidic Decomposition.[2][3] Boc groups on electron-deficient amines are sensitive. Silica gel is slightly acidic. If your column run is slow, the compound may be deprotecting on the column.

Corrective Action:

  • Pre-treat Silica: Flush your column with 1%

    
     (Triethylamine) in Hexanes before loading your sample. This neutralizes the silica.
    
  • Eluent: Add 0.5%

    
     to your mobile phase.
    
  • Thermal Warning: Do not heat the rotovap bath above

    
     during concentration. Nitro-substituted carbamates can undergo thermal rearrangement or decomposition.
    
Part 3: Optimized Experimental Protocol

This protocol is designed to maximize Mono-Boc formation while minimizing Bis-Boc and starting material.

Reagents:

  • 1-butyl-4-nitro-1H-pyrazol-5-amine (

    
     equiv)
    
  • Di-tert-butyl dicarbonate (

    
    ) (
    
    
    
    equiv - Strictly controlled)
  • DMAP (

    
     equiv)
    
  • DIPEA (

    
     equiv)
    
  • Solvent: Anhydrous THF (

    
     concentration)
    

Step-by-Step:

  • Dissolution: In a flame-dried flask, dissolve the amine and DMAP in anhydrous THF. Add DIPEA.

  • Controlled Addition: Cool the solution to

    
    . Add 
    
    
    
    (dissolved in minimal THF) dropwise over 20 minutes.
    • Why? Keeping concentration of

      
       low relative to the amine favors mono-substitution.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4 hours.

    • Checkpoint: Check TLC.[1][4][5] If starting material persists, heat to

      
      .
      
  • Workup (The "Wash" Strategy):

    • Dilute with EtOAc.

    • Wash with 10% Citric Acid (removes DMAP/DIPEA). Avoid strong HCl.

    • Wash with Sat.

      
       and Brine.[4][5][6]
      
  • Purification:

    • If Bis-Boc is present (>10% by NMR), perform the Rescue Protocol (Scenario B) before chromatography.[4]

    • Flash Chromatography: Hexanes/EtOAc (Gradient).

Part 4: Regiochemistry Logic Gate

If you are synthesizing the core scaffold from scratch, you might encounter regioselectivity issues.

RegioSelectivity Decision When did you add the Butyl group? PathA Route A: Alkylation AFTER Protection (Risk: High) Decision->PathA Protected first PathB Route B: Alkylation BEFORE Protection (Risk: Low) Decision->PathB Alkylated first ResultA Mixture of N1 and N2 Isomers (Hard to separate) PathA->ResultA ResultB Pure N1-Butyl Isomer (Desired) PathB->ResultB

Caption: Always establish the N1-butyl substituent before introducing the Boc group to avoid N1/N2 isomerization.

References
  • Selective Deprotection of Bis-Boc

    • Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH (and discussion of basic hydrolysis).
    • Source: Arkivoc.[5]

    • URL:[Link]

  • DMAP Catalysis Mechanism

    • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[2][7]

    • Source: Total Synthesis.
    • URL:[Link]

  • General Reactivity of Aminopyrazoles

    • Title: Synthesis and reactivity of aminopyrazoles (Contextual grounding for electron-deficient heterocycles).
    • Source: MDPI Molecules.
    • URL:[Link]

  • Boc Protection Conditions

    • Title: Boc Protection - Common Conditions.[2][7][8]

    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Stability of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and deprotection profile of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate under acidic conditions.

The presence of the electron-withdrawing nitro group (


) at the C4 position creates a specific "electronic deactivation" effect that deviates from standard aliphatic Boc-amine chemistry. This guide provides the mechanistic insight and protocols necessary to navigate these stability nuances.

Executive Summary: The Stability Paradox

  • Stability Status: High Acid Stability. Unlike standard aliphatic Boc-amines (which deprotect rapidly in mild acid), this molecule exhibits enhanced stability against acidic cleavage.

  • The Cause: The C4-nitro group is strongly electron-withdrawing. It delocalizes the lone pair electrons of the N5-nitrogen into the pyrazole ring, making them less available to assist in the elimination of the tert-butyl cation.

  • Operational Consequence: Standard mild deprotection protocols (e.g., 10% TFA/DCM at RT) often result in incomplete conversion or recovered starting material. Successful deprotection requires high-concentration acid and potentially elevated temperatures.

Mechanistic Insight: Electronic Deactivation

To troubleshoot effectively, one must understand the "Tug-of-War" occurring at the molecular level.

  • Standard Boc Removal: Relies on the nitrogen lone pair donating electron density to the carbonyl oxygen, facilitating protonation and subsequent isobutylene release.

  • Your Molecule: The nitro group acts as an "electron sink," pulling density away from the nitrogen. This raises the activation energy for the rate-determining step (cation formation).

G cluster_0 Electronic Competition cluster_1 Kinetic Outcome N_LonePair N5 Lone Pair Nitro 4-Nitro Group (Electron Sink) N_LonePair->Nitro Strong Resonance (Deactivation) Boc Boc Carbonyl (Protonation Site) N_LonePair->Boc Weakened Donation Result Slower Deprotection Rate Boc->Result Requires Stronger Acid

Figure 1: The nitro group (red) competes for the nitrogen lone pair, reducing the basicity required for Boc removal (green).

Optimized Protocols

Do not use dilute acids.[1] Select one of the following "Gold Standard" methods for this specific scaffold.

Method A: The "Brute Force" Approach (Recommended)

Best for: Small scale (<1g), rapid results.

  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane (just enough to solvate).

  • Acid Addition: Add 4.0 M HCl in Dioxane (10–20 equivalents).

    • Note: Do not use aqueous HCl; water can suppress the effective acidity needed for this deactivated system.

  • Temperature: Stir at Room Temperature for 1 hour.

    • Checkpoint: Check TLC/LCMS. If >20% SM remains, heat to 40–50°C for 2 hours.

  • Workup:

    • Concentrate in vacuo to dryness.

    • Trituration: Add diethyl ether or MTBE to the residue and sonicate. The amine hydrochloride salt should precipitate as a solid. Filter and dry.

Method B: The TFA Scavenger Method

Best for: Large scale, or if HCl sensitivity is suspected.

  • Dissolution: Dissolve substrate in DCM (Ratio: 5 mL per gram).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to make a 1:1 v/v mixture (e.g., 5 mL TFA).

    • Critical Additive: Add 2-3 drops of water or triethylsilane (TES) as a cation scavenger to prevent tert-butylation of the pyrazole ring.

  • Reaction: Stir at RT for 2–4 hours . (Expect slower kinetics than Method A).

  • Workup: Remove volatiles. Co-evaporate with toluene (3x) to remove residual TFA.

Troubleshooting Guide

Scenario 1: Starting Material (SM) Persists after 4 Hours
  • Diagnosis: The nitro group deactivation is stronger than the acid concentration.

  • Fix:

    • Switch solvent to neat TFA (no DCM).

    • Increase temperature to 50°C .

    • Why? Thermal energy overcomes the activation barrier raised by the electron-withdrawing effect.

Scenario 2: Product is a Sticky Gum/Oil (Not a Solid)
  • Diagnosis: The amine salt is lipophilic due to the

    
    -butyl chain, or excess acid remains.
    
  • Fix:

    • Dissolve the gum in a minimum amount of MeOH (0.5 mL).

    • Add a large excess of cold Diethyl Ether (20 mL) while stirring rapidly.

    • If it remains oily, scratch the flask glass with a spatula to induce nucleation.

Scenario 3: New Impurity Spots on TLC (Non-Polar)
  • Diagnosis: tert-Butyl cation alkylation.[2] The released

    
    -Bu cation attacked the pyrazole ring or the butyl chain (less likely).
    
  • Fix: Add a "scavenger" to the reaction mixture.

    • Reagent: 1,3-Dimethoxybenzene (5 eq) or Triethylsilane (2 eq). These react with the cation faster than your aromatic ring.

FAQ: Technical Support

Q: Can I use aqueous HCl (e.g., 6N HCl)? A: Avoid it if possible. The starting carbamate is lipophilic (butyl group + Boc) and will not dissolve well in aqueous acid, leading to a biphasic mixture that reacts extremely slowly. If you must use aqueous acid, use acetic acid as a co-solvent.

Q: Is the nitro group stable to these acidic conditions? A: Yes. Aromatic nitro groups are generally stable to non-reducing acids (HCl, TFA, H2SO4) even at elevated temperatures. Degradation usually only occurs if reducing agents (e.g., metals like Sn, Zn) are present.

Q: Why is the product not basic? A: The free base of this amine is extremely weakly basic (pKa likely < 2-3) due to the nitro group. It may not hold onto protons during an aqueous workup (e.g., NaHCO3 wash).

  • Warning: If you perform a basic aqueous workup, the amine will likely extract into the organic layer , not the aqueous layer. Do not discard your organic phase!

Decision Tree: Reaction Monitoring

Use this flow to determine your next step during the experiment.

Troubleshooting Start Check Reaction (LCMS/TLC) after 2 Hours Status What do you see? Start->Status SM_Remains > 20% SM Remaining Status->SM_Remains Slow Kinetics Clean_Prod Clean Product Peak Status->Clean_Prod Success New_Impurities New/Unknown Impurities Status->New_Impurities Side Reactions Action_Heat Increase Temp to 45°C OR Switch to Neat TFA SM_Remains->Action_Heat Action_Workup Proceed to Workup (Avoid Basic Wash) Clean_Prod->Action_Workup Action_Scavenger Repeat with Scavenger (Triethylsilane) New_Impurities->Action_Scavenger

Figure 2: Troubleshooting logic for Boc deprotection of electron-deficient amines.

References

  • Electronic Effects on Deprotection

    • Citing the reduced reactivity of nitro-substituted amines
    • Fioravanti, S., et al. (2021). "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Molecules, 26(15), 4623. (Noting that N-Boc-3-nitroaniline required significantly longer reaction times than electron-rich analogs).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
  • Nitro-Pyrazole Synthesis Context

    • Analogous chemistry for 4-nitropyrazoles
    • BenchChem Application Notes. "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis."

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth walkthrough for developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental decision, from initial analyte assessment to final method optimization. We will compare stationary phase chemistries and mobile phase modifiers, presenting supporting experimental data to guide the user toward an efficient, reproducible, and trustworthy analytical method suitable for drug development and quality control environments. The principles discussed are grounded in established chromatographic theory and regulatory expectations outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Foundational Strategy: Analyte Characterization

Successful HPLC method development is not a matter of chance; it is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties.[1] The structure of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate reveals several key features that dictate our analytical approach:

  • Hydrophobicity: The presence of both a butyl (-C4H9) and a tert-butyl (-C(CH3)3) group imparts significant non-polar character to the molecule. This high hydrophobicity makes Reversed-Phase (RP) HPLC the ideal chromatographic mode.

  • Chromophore: The 4-nitro-1H-pyrazole moiety is an excellent chromophore, meaning it strongly absorbs ultraviolet (UV) light. This allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector without the need for derivatization. The optimal detection wavelength (λmax) can be determined empirically using a PDA detector during initial runs.

  • Polar Functional Groups: The carbamate (-NHCOO-) and nitro (-NO2) groups, along with the nitrogen atoms in the pyrazole ring, introduce polarity and potential sites for secondary interactions (e.g., hydrogen bonding) with the stationary phase.

  • pH Considerations: The molecule contains weakly basic nitrogen atoms in the pyrazole ring. Operating under acidic mobile phase conditions (pH 2-4) is advisable to ensure these sites are protonated and uniform, which helps prevent peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[2]

Based on this assessment, our strategy will focus on RP-HPLC using a C18 stationary phase as a primary candidate, with acidic mobile phases composed of water and an organic modifier.

The Method Development Workflow: A Systematic Approach

The development process follows a logical progression from broad screening to fine-tuning. This workflow ensures that key variables are investigated systematically, leading to a robust final method.[3]

MethodDevelopmentWorkflow Analyte Step 1: Analyte Characterization Scouting Step 2: Method Scouting (Column & Solvent Screening) Analyte->Scouting Defines initial conditions Optimization Step 3: Method Optimization (Gradient, Temp, pH) Scouting->Optimization Identifies best starting point Validation Step 4: System Suitability & Final Method Optimization->Validation Refines separation for robustness

Caption: A systematic workflow for HPLC method development.

Phase 1: Method Scouting - Comparing Key Variables

The goal of the scouting phase is to quickly identify a promising set of conditions (column and mobile phase) that provides adequate retention and acceptable peak shape for the analyte.[4] Here, we compare the two most common organic modifiers, acetonitrile and methanol, across two different stationary phases.

Causality of Choices:

  • Stationary Phases:

    • C18 (L1 packing): The industry workhorse, providing strong hydrophobic retention. It is the logical first choice for a non-polar molecule.[5]

    • Phenyl-Hexyl (L11 packing): This phase offers alternative selectivity. The phenyl rings can engage in π-π interactions with the aromatic pyrazole ring of the analyte, potentially improving peak shape or resolution from impurities.[2][5]

  • Organic Modifiers:

    • Acetonitrile (ACN): A low-viscosity, aprotic solvent that often provides sharp peaks and good UV transparency.

    • Methanol (MeOH): A protic solvent that can engage in hydrogen bonding. This property can alter selectivity compared to ACN, sometimes improving peak shape for polar analytes by better shielding residual silanols.[2]

Experimental Protocol: Method Scouting
  • Standard Preparation: Prepare a 0.1 mg/mL solution of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate in 50:50 Acetonitrile:Water.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Screening Conditions:

    • Columns:

      • C18, 4.6 x 150 mm, 5 µm

      • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B Options: Acetonitrile or Methanol

    • Gradient: 10-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm; extract chromatogram at λmax.

Comparative Data: Scouting Phase Results

The following table summarizes hypothetical, yet representative, data from the scouting runs.

Run IDStationary PhaseOrganic ModifierRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)
1 C18Acetonitrile12.51.615,000
2 C18Methanol11.81.318,500
3 Phenyl-HexylAcetonitrile11.21.416,200
4 Phenyl-HexylMethanol10.91.1 21,000

Analysis of Scouting Data: From the results, Run 4 (Phenyl-Hexyl column with Methanol) emerges as the most promising starting point. It delivered the best combination of peak symmetry (Tailing Factor of 1.1) and efficiency (highest theoretical plates). The improved performance with methanol suggests that its hydrogen-bonding capabilities may be beneficial in creating a more favorable interaction with the analyte and stationary phase, leading to a sharper, more symmetrical peak. This combination will be carried forward for optimization.

Phase 2: Method Optimization - Refining the Separation

With a suitable column and mobile phase selected, the next step is to optimize the method to ensure it is robust and fit for purpose. Key parameters are adjusted to achieve the desired retention time, resolution from potential impurities, and analysis speed.

Caption: Interplay of key parameters during HPLC optimization.

Experimental Protocol: Method Optimization
  • Objective: To reduce the analysis time while maintaining excellent peak shape and efficiency.

  • Starting Point: Phenyl-Hexyl column, Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (Methanol).

  • Optimization Steps:

    • Gradient Slope Adjustment: The initial broad gradient (10-95%) can be sharpened to reduce run time. A focused gradient from 60-90% B over 8 minutes will be evaluated.

      • Causality: A steeper gradient reduces analysis time but can compromise the resolution between closely eluting peaks. The goal is to find the steepest gradient that maintains the required separation.[4]

    • Temperature Evaluation: The effect of temperature will be assessed at 30 °C and 40 °C.

      • Causality: Increasing column temperature reduces mobile phase viscosity, which can lower system backpressure and sometimes improve peak efficiency. It will also typically decrease the retention time of the analyte.[6]

Comparative Data: Optimization Phase Results
Run IDGradient (%B in min)Temperature (°C)Retention Time (min)Tailing Factor (USP)Theoretical Plates (N)Backpressure (bar)
4 (Scouting)10-95% in 1530 °C10.91.121,000180
5 (Optimized)60-90% in 8 40 °C 7.2 1.1 22,500 155

Analysis of Optimization Data: The optimized conditions in Run 5 provide a superior method. The analysis time was significantly reduced from over 15 minutes to under 10 minutes. Increasing the temperature to 40 °C not only slightly decreased the retention time but also improved efficiency (higher plate count) and lowered the system backpressure. The peak shape remained excellent.

Final Method and System Suitability

A developed method is only trustworthy if its performance can be verified before each use. System Suitability Testing (SST) is a mandatory requirement that confirms the chromatographic system is adequate for the intended analysis.[7][8]

Final Recommended HPLC Method
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: Start at 60% B, ramp to 90% B in 8.0 minutes, hold at 90% B for 2.0 minutes, return to 60% B and re-equilibrate for 3.0 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detector: PDA at 285 nm (hypothetical λmax)

System Suitability Protocol and Acceptance Criteria

Based on ICH and USP guidelines, the following SST should be performed before sample analysis by making five replicate injections of a standard solution.[8][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry and accurate integration.
Theoretical Plates (N) N ≥ 10,000Confirms column efficiency and separation power.
%RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and system.
%RSD of Peak Area ≤ 2.0%Confirms the precision of the injector and detector response.

Conclusion

This guide has systematically navigated the development of a robust RP-HPLC method for t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate. Through a logical, phased approach, we demonstrated the importance of understanding analyte chemistry to inform initial choices. By comparing stationary phases and organic modifiers, a Phenyl-Hexyl column with a methanol/water mobile phase was identified as superior, delivering excellent peak shape and efficiency. Subsequent optimization of the gradient and temperature resulted in a significantly shorter analysis time without compromising chromatographic performance. The final proposed method, coupled with stringent system suitability criteria, constitutes a reliable and self-validating analytical procedure fit for its intended purpose in a regulated pharmaceutical environment.

References

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  • Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Results in Chemistry, 7, 101326. Available from: [Link]

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